molecular formula C22H12Br6N2O4 B11552337 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11552337
M. Wt: 847.8 g/mol
InChI Key: ICSHYSXFHIOXEO-GESPGMLMSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by multiple bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The subsequent steps involve the formation of amide and imine linkages through condensation reactions with appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels . The use of automated reactors and controlled environments ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its complex structure, which includes multiple bromine atoms, phenyl groups, and amide and imine linkages.

Properties

Molecular Formula

C22H12Br6N2O4

Molecular Weight

847.8 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H12Br6N2O4/c23-12-5-11(20(16(26)6-12)34-22(32)14-3-1-2-4-15(14)25)9-29-30-19(31)10-33-21-17(27)7-13(24)8-18(21)28/h1-9H,10H2,(H,30,31)/b29-9+

InChI Key

ICSHYSXFHIOXEO-GESPGMLMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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